Chiral Center Availability: C3 Stereogenicity Differentiates This α-Hydroxy Ketone from the Achiral β-Hydroxy Isomer
The defining structural differentiation between 3-hydroxy-4-methylpentan-2-one and its most common industrial analog, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), is the nature of the hydroxyl-bearing carbon. 3-Hydroxy-4-methylpentan-2-one bears a secondary alcohol at C3, generating a stereogenic center with distinct (R)- and (S)-enantiomers (CAS 173851-00-8 and 86838-22-4) . In contrast, the β-hydroxy isomer possesses a tertiary alcohol at C4 (a quaternary carbon bearing two methyl groups and a hydroxyl), rendering it constitutionally achiral at that position [1]. This single structural difference has a binary consequence: the α-isomer can serve as an enantiopure chiral building block for downstream asymmetric synthesis (e.g., of β-blockers and antiviral agents), whereas the β-isomer cannot participate in any stereochemically defined synthetic sequence as a chiral precursor .
| Evidence Dimension | Presence/absence of stereogenic carbon center at the hydroxyl-bearing position |
|---|---|
| Target Compound Data | C3 chiral center present (secondary alcohol); distinct (R)- and (S)-enantiomers with CAS 173851-00-8 and 86838-22-4 |
| Comparator Or Baseline | 4-Hydroxy-4-methylpentan-2-one (CAS 123-42-2): C4 tertiary alcohol; no stereogenic center at the hydroxyl-bearing carbon |
| Quantified Difference | Binary: chiral vs. achiral at the hydroxyl position; target compound has 1 stereocenter, comparator has 0 |
| Conditions | Structural analysis based on SMILES: CC(C)C(O)C(=O)C (target) vs. CC(=O)CC(C)(C)O (comparator) |
Why This Matters
For procurement in pharmaceutical intermediate synthesis, an achiral β-hydroxy ketone cannot substitute for an α-hydroxy ketone chiral building block—the absence of stereogenicity eliminates the core functional value proposition.
- [1] NIST Webbook. 2-Pentanone, 4-hydroxy-4-methyl- (CAS 123-42-2). IUPAC Standard InChI: InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3. View Source
